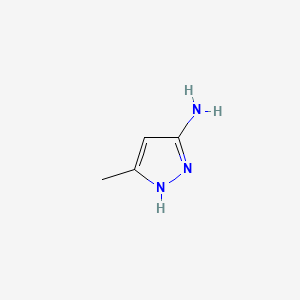

3-Amino-5-methylpyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-3-2-4(5)7-6-3/h2H,1H3,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTLHYRDGXRYEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073466 | |

| Record name | 1H-Pyrazol-3-amine, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31230-17-8, 268724-49-8 | |

| Record name | 3-Amino-5-methylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31230-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1H-pyrazole-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031230178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazol-3-amine, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazol-3-amine, 5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-5-methylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-1h-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-1H-PYRAZOLE-3-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M23CZ0CSD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Amino-5-methylpyrazole CAS number 31230-17-8

An In-Depth Technical Guide to 3-Amino-5-methylpyrazole (B16524) (CAS: 31230-17-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, registered under CAS number 31230-17-8, is a five-membered heterocyclic amine that serves as a critical building block in synthetic chemistry. Its unique structural and electronic properties, including its existence in tautomeric forms and the presence of a nucleophilic center, make it a versatile precursor for a wide range of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, established synthesis protocols, chemical reactivity, and significant applications. Primarily, it functions as a privileged scaffold in medicinal chemistry for the development of novel therapeutic agents targeting a variety of diseases, including cancer and inflammatory conditions.[1][2] It is also an important intermediate in the agrochemical industry for producing herbicides and fungicides and has applications in material science and as a precursor for photographic dyes.[3][4]

Physicochemical Properties

This compound is typically a light yellow to orange crystalline solid at room temperature.[5][6] It is soluble in organic solvents such as dichloromethane (B109758) and methanol.[5][6] A comprehensive summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 31230-17-8 | |

| Molecular Formula | C₄H₇N₃ | [5][6] |

| Molecular Weight | 97.12 g/mol | [6] |

| Appearance | Light yellow to orange solid/crystal powder | [5][6][7] |

| Melting Point | 45-47 °C (lit.) | [5][6] |

| Boiling Point | 213 °C / 14 mmHg (lit.) | [5] |

| 128 °C / 2 mmHg | [8][9] | |

| Density | 1.221 g/cm³ | [7] |

| Flash Point | 113 °C (closed cup) | [6] |

| Solubility | Soluble in Dichloromethane and Methanol | [5][6] |

| IUPAC Name | 5-methyl-1H-pyrazol-3-amine | [10] |

| Synonyms | 5-Methyl-3-pyrazolamine, 3-methyl-1H-pyrazol-5-amine | [10] |

Synthesis and Manufacturing

The most common and industrially relevant synthesis of this compound involves the cyclocondensation reaction between a cyanoacetone precursor and a hydrazine (B178648) source.[3] This method is efficient and utilizes readily available starting materials.

Experimental Protocol: Synthesis from Sodium Cyanoacetone

A widely cited method involves the reaction of an alkali metal salt of cyanoacetone with a hydrazinium (B103819) salt, such as hydrazinium monohydrochloride.[3][8]

Materials:

-

Sodium cyanoacetone (NaCyA)

-

Hydrazinium monohydrochloride (40% by weight aqueous solution)

-

Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

-

A 40% aqueous solution of hydrazinium monohydrochloride (1.43 mol) is charged into a reaction vessel. The pH is adjusted to between 1 and 2 using a catalytic amount of concentrated HCl.[8]

-

Equimolar amounts of sodium cyanoacetone are added portion-wise to the solution at 30°C over a period of 45 minutes.[8]

-

The reaction mixture is stirred and allowed to react for an additional 4.5 hours.[8]

-

Following the reaction period, 650 ml of toluene is added to the vessel.[8]

-

Water is removed from the reaction mixture via azeotropic distillation.[8]

-

Upon cooling, an equal volume of ethanol is added to the toluene solution to precipitate sodium chloride.[8]

-

The sodium chloride precipitate is removed by filtration.[8]

-

The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield this compound with a purity of over 98%.[8]

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound [chembk.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. lifechempharma.com [lifechempharma.com]

- 8. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 9. EP0623600A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-5-methylpyrazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Amino-5-methylpyrazole (B16524), tailored for researchers, scientists, and professionals in drug development.

Core Properties

This compound, a heterocyclic amine, serves as a versatile building block in organic synthesis. Its chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₄H₇N₃ |

| Molecular Weight | 97.12 g/mol |

| CAS Number | 31230-17-8 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 45-47 °C |

| Boiling Point | 213 °C at 19 hPa |

| Flash Point | 113 °C (closed cup) |

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the reaction of a cyanoacetone alkali metal salt with a hydrazinium (B103819) salt.[1][2][3] This process is valued for its high yield and purity of the final product.[1]

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

Sodium cyanoacetone

-

Hydrazinium monohydrochloride

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Water

Equipment:

-

Reaction flask with reflux condenser and water separator

-

Stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

A suspension of 1 mole of sodium cyanoacetone and 1 mole of hydrazinium monohydrochloride is prepared in 300 ml of toluene in a reaction flask.[1]

-

The mixture is heated to reflux with a water separator until the separation of water ceases, indicating the completion of the reaction.[1]

-

After cooling, the precipitated sodium chloride is removed by filtration.[1]

-

The filtrate is concentrated under reduced pressure to remove the toluene.[1]

-

The crude product is then purified by vacuum distillation, yielding 99% pure this compound.[1]

An alternative aqueous-based procedure involves adjusting the pH of a 40% by weight aqueous solution of hydrazinium monohydrochloride to between 1 and 2 with catalytic amounts of concentrated hydrochloric acid.[1] Equimolar amounts of sodium cyanoacetone are then added to this solution at 30°C over a period of 45 minutes.[1] The reaction is allowed to proceed for an additional 4.5 hours before extraction with toluene and subsequent purification.[1]

Applications in Synthesis: A Logical Workflow

This compound is a key precursor in the multicomponent synthesis of various heterocyclic compounds, including partially hydrogenated pyrazolo[3,4-b]quinolinones.[4] The following diagram illustrates the logical workflow of a typical condensation reaction involving this compound.

Caption: Logical workflow for the synthesis of pyrazolo[3,4-b]quinolinone derivatives.

References

- 1. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. EP0623600A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. 3-氨基-5-甲基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to 3-Amino-5-methylpyrazole: Physicochemical Properties and Synthesis

This technical guide provides an in-depth overview of the core physicochemical properties of 3-Amino-5-methylpyrazole (B16524), targeted at researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental protocols for its synthesis, and presents a logical workflow for its preparation.

Physicochemical Data

This compound is a heterocyclic organic compound with applications as a chemical intermediate, particularly in the synthesis of pharmaceuticals and as a precursor for magenta couplers in photographic materials.[1] Its physical properties have been reported with some variability across different sources, which is common depending on the purity and the experimental conditions under which the measurements were taken.

A summary of the reported melting and boiling points is provided in the table below for easy comparison.

| Property | Value | Conditions | Source(s) |

| Melting Point | 39-47 °C | Not Specified | [2] |

| 41 °C | Not Specified | [3] | |

| 41.0°C to 43.0°C | Not Specified | [3] | |

| 45-47 °C | lit. | ||

| 186.0 °C | Not Specified | [4] | |

| Boiling Point | 128 °C | 2 mmHg | [1][5][6] |

| 152-153 °C | 6 Torr | [4] | |

| 213 °C | 14 mmHg | [2] |

Note: The significant variation in the reported melting point, particularly the value of 186.0 °C from one source, may indicate the presence of different polymorphic forms or impurities. The majority of sources report a melting point in the range of 39-47 °C.

Experimental Protocols

While detailed experimental protocols for the determination of the melting and boiling points of this compound are not extensively described in the reviewed literature, standard laboratory methods are typically employed for such characterizations.

-

Melting Point Determination: The melting point of a solid compound is typically determined using a melting point apparatus, where a small, powdered sample in a capillary tube is heated at a controlled rate. The temperature range over which the substance melts is recorded. Alternatively, Differential Scanning Calorimetry (DSC) can be used to obtain a more precise melting point and to study phase transitions.

-

Boiling Point Determination: The boiling point of a liquid is determined by heating the liquid until its vapor pressure equals the surrounding atmospheric pressure. For small quantities or to avoid decomposition at atmospheric pressure, vacuum distillation is often employed. The temperature at which the liquid boils at a specific reduced pressure is recorded. A micro-boiling point method can also be used, which involves observing the temperature at which a continuous stream of bubbles emerges from a capillary tube inverted in the sample.

Synthesis of this compound:

A common method for the synthesis of this compound involves the reaction of cyanoacetone or its alkali metal salt with hydrazine (B178648) or a hydrazine salt.[1] The following is a representative protocol based on a patented method.[1][5][6]

Reaction: The synthesis proceeds via the cyclization of a cyanoacetone derivative with a hydrazine derivative.

Materials:

-

Sodium cyanoacetone

-

Hydrazinium (B103819) monohydrochloride

-

Ethanol

Procedure:

-

A suspension of sodium cyanoacetone and hydrazinium monohydrochloride in toluene is heated to reflux.

-

A water separator is used to remove the water formed during the reaction until the amount of separated water remains constant.

-

The reaction mixture is then cooled.

-

Ethanol is added to precipitate sodium chloride, which is a byproduct of the reaction.

-

The precipitated sodium chloride is removed by filtration.

-

The filtrate, containing the crude this compound, is concentrated.

Logical and Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound as described in the experimental protocol.

Caption: Synthesis and Purification of this compound.

Biological Signaling Pathways

Extensive literature searches did not reveal any direct involvement of this compound in specific biological signaling pathways. Its primary role in the life sciences appears to be as a versatile building block for the synthesis of more complex molecules with potential biological activities.

It is important to note that the pyrazole (B372694) scaffold is a known pharmacophore present in various drugs. For instance, fomepizole (4-methylpyrazole) is a competitive inhibitor of alcohol dehydrogenase (ADH) and is used as an antidote for methanol (B129727) and ethylene (B1197577) glycol poisoning.[7][8][9][10] This inhibition prevents the metabolic conversion of these substances into their toxic metabolites.[8][9] While this compound shares the pyrazole core, its specific biological targets and mechanisms of action, if any, are not well-documented in publicly available research. Therefore, a signaling pathway diagram for this compound cannot be provided at this time. Research in this area may uncover direct biological roles for this compound in the future.

References

- 1. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. EP0623600A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]

- 8. Fomepizole - Wikipedia [en.wikipedia.org]

- 9. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

Spectroscopic Analysis of 3-Amino-5-methylpyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-5-methylpyrazole, a heterocyclic amine of significant interest in medicinal chemistry and materials science. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a foundational dataset for its identification, characterization, and application in further research and development.

Spectroscopic Data

The following sections present the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide key insights into its molecular framework.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |

| 2.15 | s | -CH₃ | CDCl₃ |

| 3.6 (broad) | s | -NH₂ | CDCl₃ |

| 5.31 | s | C₄-H | CDCl₃ |

| 9.3 (broad) | s | -NH (pyrazole ring) | CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| ~11 | -CH₃ | DMSO-d₆ |

| ~95 | C₄ | DMSO-d₆ |

| ~140 | C₅ | DMSO-d₆ |

| ~155 | C₃ | DMSO-d₆ |

Note: The chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its amine and pyrazole (B372694) functionalities.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine and pyrazole) |

| 3000-2850 | Medium | C-H stretching (methyl and aromatic) |

| ~1630 | Strong | N-H bending (amine) |

| ~1580 | Medium | C=N stretching (pyrazole ring) |

| ~1450 | Medium | C-H bending (methyl) |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of solid samples like this compound. The specific parameters may need to be optimized for the instrument being used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The final volume should be around 0.5-0.7 mL.

-

Instrumentation: The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 45-90 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the general workflows for obtaining and analyzing NMR and IR spectroscopic data.

Caption: General workflows for NMR and IR spectroscopic analysis.

Caption: Logical relationship between the compound, spectroscopic techniques, and derived information.

An In-depth Technical Guide on the Solubility of 3-Amino-5-methylpyrazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-amino-5-methylpyrazole (B16524) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and provides a detailed experimental protocol for the quantitative determination of solubility. Furthermore, a logical workflow for the synthesis of this compound is presented, offering valuable insights for researchers working with this compound.

Qualitative Solubility of this compound

This compound is a heterocyclic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a precursor for the synthesis of celecoxib (B62257) and other pyrazole-containing drugs. Its solubility is a critical parameter for reaction kinetics, purification, and formulation development.

Based on available safety data sheets and chemical supplier information, this compound is qualitatively described as being soluble in the following organic solvents:

Furthermore, ethanol is frequently utilized as a solvent during its synthesis and workup procedures, suggesting at least moderate solubility in this solvent.[1][3][4] Toluene is also mentioned as a reaction solvent in its synthesis, though the compound's solubility in it at ambient temperature is not explicitly stated.[3][4]

A summary of the qualitative solubility data is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility | Source |

| Dichloromethane | Soluble | [1][2] |

| Methanol | Soluble | [1][2] |

| Ethanol | Implied Moderate to High Solubility | [1][3][4] |

| Toluene | Used as a reaction solvent | [3][4] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is required. The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.

Principle

A saturated solution of this compound is prepared in the desired organic solvent at a specific temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated and expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Materials and Apparatus

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Constant temperature bath or incubator

-

Volumetric flasks

-

Pipettes

-

Beakers or flasks with stoppers

-

Evaporating dish or watch glass

-

Oven

-

Desiccator

-

Filter paper and funnel

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a beaker or flask.

-

Place the sealed container in a constant temperature bath and stir the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the bottom of the container is essential to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution.

-

Filter the withdrawn sample through a filter paper to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Weigh a clean and dry evaporating dish or watch glass accurately.

-

Transfer the filtered saturated solution into the pre-weighed container.

-

Evaporate the solvent in a fume hood or under a gentle stream of inert gas. For higher boiling point solvents, a rotary evaporator or a vacuum oven at a suitable temperature can be used.

-

Once the solvent has completely evaporated, dry the residue in an oven at a temperature below the melting point of this compound (45-47 °C) until a constant weight is achieved.

-

Cool the container with the dried solute in a desiccator to room temperature before weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the residue.

-

The solubility can then be expressed as:

-

g/100 mL: (mass of residue in g / volume of solution taken in mL) x 100

-

mol/L: (mass of residue in g / molecular weight of this compound) / (volume of solution taken in L)

-

-

Visualization of Synthetic Workflow

Understanding the synthesis of this compound is crucial for its application in research and development. The following diagram illustrates a common synthetic route.

Caption: Synthetic workflow for this compound.

This guide provides foundational knowledge on the solubility of this compound and a practical approach to its quantitative determination. The provided synthetic workflow offers a visual representation of a common manufacturing process, which can be valuable for process chemists and researchers in drug development.

References

- 1. This compound | 31230-17-8 [chemicalbook.com]

- 2. 3-Amino-5-methyl-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 3. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. EP0623600B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Resonance Structures of 3-Amino-5-methylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the resonance structures of 3-amino-5-methylpyrazole (B16524), a heterocyclic amine of significant interest in medicinal chemistry and drug development. The document elucidates the interplay between tautomerism and resonance, details the relative stability of the principal tautomeric forms, and presents the key resonance contributors that define the molecule's electronic distribution and reactivity. This guide also furnishes detailed experimental and computational protocols for the characterization of these resonance structures, aimed at facilitating further research and application in drug design and development.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the construction of fused heterocyclic systems with diverse biological activities. The reactivity and pharmacological profile of this molecule are intrinsically linked to its electronic structure, which is best described as a resonance hybrid of several contributing forms. Understanding the nature and relative contributions of these resonance structures is paramount for predicting reaction outcomes, designing novel derivatives, and elucidating mechanisms of biological action. This guide provides an in-depth examination of these resonance structures, supported by theoretical principles and practical methodologies for their investigation.

Tautomerism and Its Influence on Resonance

A critical aspect of the structural chemistry of this compound is its existence as a mixture of tautomers in solution. The principal tautomeric forms are 3-amino-5-methyl-1H-pyrazole and 5-amino-3-methyl-1H-pyrazole.

Computational studies, specifically Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level, on the parent 3(5)-aminopyrazole have shown that the 3-amino tautomer is more stable than the 5-amino tautomer. This preference is attributed to greater π-delocalization. For substituted aminopyrazoles, electron-donating groups, such as the methyl group in this compound, further favor the 3-amino tautomer. Consequently, the resonance structures of the more stable 3-amino-5-methyl-1H-pyrazole tautomer are of primary importance in describing the molecule's overall electronic character.

Principal Resonance Structures of this compound

The electronic distribution in this compound is a hybrid of several resonance contributors. The most significant of these structures arise from the delocalization of the lone pair of electrons on the exocyclic amino group and the π-electrons within the pyrazole (B372694) ring.

Caption: Major resonance contributors of this compound.

-

Structure I: This is the neutral, ground-state representation with a fully aromatic pyrazole ring. It is a major contributor to the overall resonance hybrid.

-

Structure II: This contributor arises from the delocalization of the lone pair of electrons from the exocyclic nitrogen atom into the pyrazole ring, creating a negative charge on the N2 nitrogen and a positive charge on the exocyclic nitrogen. This structure highlights the electron-donating nature of the amino group.

-

Structure III: In this zwitterionic form, the lone pair from the amino group is further delocalized, resulting in a negative charge on the C4 carbon of the pyrazole ring. This indicates an increased nucleophilicity at this position, which is a key factor in its reactivity in electrophilic substitution reactions.[1]

The resonance hybrid has significant electron density at the N2 and C4 positions, making these sites susceptible to electrophilic attack. The delocalization of the amino group's lone pair also imparts a partial double bond character to the C3-NH2 bond.

Quantitative Data

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇N₃ | [2] |

| Molecular Weight | 97.12 g/mol | [2] |

| Melting Point | 45-47 °C | [3] |

| Boiling Point | 213 °C at 14 mmHg | [3] |

| ¹H NMR (Acetone-d₆) | Chemical shifts (ppm) would be listed here | [4] |

| ¹³C NMR (Solvent dependent) | Chemical shifts (ppm) would be listed here | [5] |

Note: Specific chemical shifts from NMR spectra are dependent on the solvent and experimental conditions and should be consulted from the primary references.

Experimental and Computational Protocols

The elucidation of resonance structures is typically achieved through a combination of experimental techniques and computational modeling. Below are detailed protocols for key methods applicable to the study of this compound.

X-ray Crystallography for Solid-State Structure Determination

This technique provides the precise bond lengths and angles in the crystalline state, offering direct evidence for bond delocalization.

Caption: Workflow for X-ray crystallography.

Protocol:

-

Crystal Growth:

-

Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to achieve a supersaturated solution.

-

Employ slow evaporation, vapor diffusion with an anti-solvent (e.g., hexane), or slow cooling to promote the growth of single crystals of suitable size and quality (0.1-0.3 mm).

-

-

Data Collection:

-

Mount a selected single crystal on a goniometer head.

-

Place the crystal in a diffractometer and cool it to a low temperature (typically 100 K) to minimize thermal vibrations.

-

Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Refine the atomic positions and thermal parameters using full-matrix least-squares refinement.

-

-

Data Analysis:

-

Analyze the refined structure to obtain precise bond lengths and angles.

-

Compare the experimental bond lengths (e.g., C3-N(amino), C3-N2, C4-C5) with standard single and double bond values to assess the degree of π-delocalization and the contribution of different resonance forms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy, particularly ¹³C and ¹⁵N NMR, is a powerful tool for probing the electron density at different atomic positions in solution.

Caption: Logic for NMR-based resonance analysis.

Protocol:

-

Sample Preparation:

-

Dissolve a precisely weighed sample of this compound (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a 5 mm NMR tube.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The chemical shifts of the carbon atoms in the pyrazole ring (C3, C4, and C5) will reflect the local electron density. A more upfield (lower ppm) chemical shift for C4 compared to typical pyrazole carbons would support the contribution of resonance structure III.

-

-

¹⁵N NMR Spectroscopy:

-

If available, acquire a ¹⁵N NMR spectrum. This can be done through direct detection or, more commonly, via heteronuclear correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation).

-

The chemical shift of the N2 atom will be indicative of its electron density. A more shielded (lower ppm) N2 signal compared to a standard pyrazole would be consistent with the negative charge localization in resonance structure II.

-

-

Low-Temperature NMR:

-

To study the tautomeric equilibrium, which is linked to the resonance, conduct NMR experiments at low temperatures. This can slow down the proton exchange between the tautomers, potentially allowing for the observation of separate signals for each tautomer and a determination of their relative populations.

-

Computational Chemistry for Theoretical Validation

Quantum chemical calculations are invaluable for predicting molecular properties and corroborating experimental findings.

Protocol:

-

Geometry Optimization and Frequency Calculation:

-

Using a quantum chemistry software package (e.g., Gaussian, ORCA), build the 3D structure of this compound.

-

Perform a geometry optimization and frequency calculation using an appropriate level of theory, such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set. This will provide the optimized bond lengths and angles.

-

-

Natural Bond Orbital (NBO) Analysis:

-

Perform an NBO analysis on the optimized geometry. This method provides a quantitative description of the electron delocalization by analyzing the interactions between filled and empty orbitals. The output will quantify the stabilization energies associated with the delocalization from the amino lone pair to the pyrazole ring, giving a measure of the importance of the zwitterionic resonance contributors.

-

-

NMR Chemical Shift Prediction:

-

Calculate the NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method at the same level of theory.

-

Compare the calculated chemical shifts with the experimental data to validate the theoretical model and aid in the assignment of the experimental spectra.

-

Conclusion

The electronic structure of this compound is best described as a resonance hybrid, with significant contributions from zwitterionic forms that increase the electron density at the N2 and C4 positions of the pyrazole ring. This electron distribution is a direct consequence of the powerful electron-donating capacity of the amino group. A thorough understanding of these resonance effects, achieved through a combination of the experimental and computational methods detailed in this guide, is essential for the rational design of new pharmaceuticals and functional materials based on this important heterocyclic scaffold. Further quantitative studies, particularly using NBO analysis and advanced NMR techniques, are encouraged to provide a more detailed picture of the contributions of each resonance structure.

References

The Amino Group of 3-Amino-5-methylpyrazole: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-methylpyrazole (B16524) is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility is largely dictated by the reactivity of its constituent functional groups, most notably the exocyclic amino group. This technical guide provides an in-depth exploration of the chemical behavior of this amino group, detailing its role in a variety of important organic transformations. This document outlines the electronic properties and tautomeric forms of the molecule that influence its reactivity. It further provides a comprehensive overview of key reactions such as N-alkylation, N-acylation, diazotization, and Schiff base formation. Detailed experimental protocols for the synthesis of this compound and its subsequent derivatization are provided, supported by quantitative data to guide synthetic efforts.

Introduction

This compound is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and two functional groups: a primary amino group at the C3 position and a methyl group at the C5 position. This arrangement of functionalities imparts a unique chemical character to the molecule, making it a valuable precursor in the synthesis of a wide range of more complex structures, including pharmaceuticals and agrochemicals.[1] The reactivity of this compound is primarily centered around the nucleophilicity of the exocyclic amino group and the pyrazole (B372694) ring itself. Understanding the factors that govern the reactivity of the amino group is crucial for its effective utilization in synthetic organic chemistry.

Tautomerism and Electronic Effects

This compound exists in tautomeric forms, which can influence its reactivity. The exocyclic amino group enhances the electron density of the pyrazole ring through resonance, which can be visualized through its resonance structures.[2] This increased electron density, particularly at the C4 position, makes the ring susceptible to electrophilic attack. The amino group itself is a primary site of nucleophilic attack.

Synthesis of this compound

The most common and industrially relevant synthesis of this compound involves the condensation reaction between a cyanoacetone derivative and a hydrazine (B178648) source.[3][4]

Experimental Protocol: Synthesis from Sodium Cyanoacetone and Hydrazinium (B103819) Monohydrochloride

A suspension of sodium cyanoacetone (1 mol) and hydrazinium monohydrochloride (1 mol) in toluene (B28343) (300 ml) is refluxed with a water separator until the separation of water ceases. After cooling the reaction mixture, sodium chloride is precipitated by the addition of ethanol. The precipitate is filtered off, and the filtrate is concentrated and purified by vacuum distillation to yield this compound.[3]

Reactivity of the Amino Group

The exocyclic amino group in this compound is a versatile handle for a variety of chemical transformations.

Basicity and Salt Formation

As a primary amine, the amino group is basic and readily reacts with acids to form stable salts.[5]

N-Alkylation

The N-alkylation of this compound can be a complex reaction due to the presence of multiple nucleophilic nitrogen atoms (the exocyclic amino group and the two ring nitrogens). The regioselectivity of the reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[3] Generally, under basic conditions, alkylation tends to occur at the ring nitrogens.

Logical Relationship: Factors Influencing N-Alkylation Regioselectivity

References

An In-depth Technical Guide to 3-Amino-5-methylpyrazole Derivatives and Analogs for Researchers and Drug Development Professionals

Abstract

The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 3-amino-5-methylpyrazole (B16524) stands out as a versatile building block for the synthesis of a diverse array of derivatives and analogs with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are of paramount importance in the pharmaceutical industry. The unique structural features of the pyrazole nucleus allow for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles. Derivatives of pyrazole have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antiviral properties.[1][2]

This compound, in particular, serves as a crucial starting material for the synthesis of various fused heterocyclic systems and substituted pyrazole derivatives.[3] Its amino group provides a reactive handle for the introduction of diverse functionalities, enabling the exploration of vast chemical space and the optimization of biological activity. This guide will delve into the core aspects of this compound chemistry and pharmacology, providing a technical foundation for the design and development of novel therapeutic agents.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in the development of novel drug candidates. This section outlines established synthetic protocols.

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the reaction of cyanoacetone or its alkali metal salt with a hydrazine (B178648) salt, such as hydrazinium (B103819) monohydrochloride.[4][5][6]

Experimental Protocol: Synthesis of this compound [6]

-

To a suitable reaction vessel, add a 40% by weight aqueous solution of hydrazinium monohydrochloride (1 mol).

-

Over a period of 2 hours, add sodium cyanoacetone (1 mol) to the solution at 35°C.

-

Allow the reaction mixture to stir for an additional 4.5 hours.

-

Add 400 ml of toluene (B28343) to the reaction mixture and remove the water by azeotropic distillation.

-

Distill off the toluene.

-

Precipitate sodium chloride from the viscous residue by adding 200 ml of ethanol (B145695) and filter.

-

Remove the ethanol from the filtrate under vacuum to yield this compound.

Note: Purity and yield can be further optimized by adjustments to reaction time, temperature, and purification methods as described in the cited literature.

Synthesis of this compound Derivatives

The versatile reactivity of the amino group of this compound allows for the synthesis of a wide range of derivatives, including Schiff bases and fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.

Schiff bases are synthesized by the condensation of the primary amino group of this compound with various aromatic aldehydes.

Experimental Protocol: General Synthesis of this compound Schiff Bases [7]

-

Dissolve this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol) in a suitable solvent such as isopropyl alcohol (10 mL).

-

Add a catalytic amount of acetic acid to the solution.

-

Reflux the reaction mixture for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the precipitated solid, wash with cold ethanol, and dry to obtain the Schiff base derivative.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) for further purification.

Pyrazolo[1,5-a]pyrimidines are formed through the cyclocondensation reaction of this compound with β-dicarbonyl compounds or their equivalents.[1][8]

Experimental Protocol: General Synthesis of Pyrazolo[1,5-a]pyrimidines [1]

-

To a solution of this compound (1 mmol) in an appropriate solvent (e.g., ethanol), add a β-dicarbonyl compound (e.g., acetylacetone) (1 mmol).

-

Add a catalytic amount of a suitable acid or base if required.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the product with a cold solvent and recrystallize to obtain the pure pyrazolo[1,5-a]pyrimidine (B1248293) derivative.

Biological Activities of this compound Derivatives

Derivatives of this compound have shown a remarkable range of biological activities, with significant potential in the treatment of cancer, inflammation, and microbial infections.

Anticancer Activity

Pyrazole derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[9][10]

Mechanism of Action: Kinase Inhibition in Cancer

Several derivatives of 3-aminopyrazole (B16455) have been identified as potent inhibitors of various kinases involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and c-Jun N-terminal Kinase (JNK).[10][11][12][13] The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells. For instance, derivatives of 3-cyano-6-(5-methyl-3-pyrazoloamino)pyridine have been shown to be selective inhibitors of Aurora A kinase.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. US5616723A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Diverse Biological Activities of the 3-Amino-5-methylpyrazole Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-5-methylpyrazole (B16524) core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of compounds with a wide spectrum of biological activities.[1][2][3][4] Its unique structural and electronic properties, including the ability to participate in hydrogen bonding and tautomerism, make it an attractive moiety for designing novel therapeutic agents.[4] This technical guide provides an in-depth overview of the significant biological activities associated with the this compound scaffold and its derivatives, with a focus on anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated notable potential as anticancer agents, acting through various mechanisms such as kinase inhibition, cell cycle arrest, and induction of apoptosis.[1][5][6][7] Several studies have reported the potent cytotoxic effects of these compounds against a range of human cancer cell lines.

The pyrazole (B372694) nucleus is a key feature in many molecules with diverse biological applications.[2][8] Specifically, 5-aminopyrazoles have been extensively studied for their anti-inflammatory and anticancer properties, targeting enzymes and receptors involved in cancer progression.[9] The incorporation of the pyrazole scaffold can lead to the disruption of critical signaling pathways that control cell proliferation and survival.[6] For instance, some pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby halting the uncontrolled proliferation of tumor cells.[10]

Below is a summary of the reported in vitro anticancer activities of various this compound derivatives against several human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| Pyrazole-arylacetamide hybrid 173a | MCF-7 (Breast) | 0.604 µM | [8] |

| Pyrazole-arylacetamide hybrid 173b | MCF-7 (Breast) | 0.665 µM | [8] |

| Tetrahydrothiochromeno[4,3-c]pyrazole 159a | MGC-803 (Gastric) | 15.43 µM | [8] |

| Tetrahydrothiochromeno[4,3-c]pyrazole 159b | MGC-803 (Gastric) | 20.54 µM | [8] |

| 1,2,3-Triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate 136b | A549 (Lung) | 1.962 µM | [8] |

| 1,2,3-Triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate 136b | HCT-116 (Colon) | 3.597 µM | [8] |

| 1,2,3-Triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate 136b | MCF-7 (Breast) | 1.764 µM | [8] |

| 1,2,3-Triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate 136b | HT-29 (Colon) | 4.496 µM | [8] |

| Sulphamoyl derivative 148a | A549 (Lung) | 5.34 µM | [8] |

| Sulphamoyl derivative 148b | A549 (Lung) | 6.48 µM | [8] |

| Sulphamoyl derivative 148a | MCF-7 (Breast) | 4.71 µM | [8] |

| Sulphamoyl derivative 148b | MCF-7 (Breast) | 5.33 µM | [8] |

| Bis(imino)pyridine Schiff base 2c | HCT116 (Colon) | 0.40 µM | [11] |

| TPy-Cs1 | HN9 (Head and Neck) | 14.4 µg/mL | [6] |

| 1,3,4-Triarylpyrazole 55 | MCF7 (Breast) | 6.53 µM | [12] |

| 1,3,4-Triarylpyrazole 55 | A549 (Lung) | 26.40 µM | [12] |

| 1,3,4-Triarylpyrazole 55 | HCT116 (Colon) | 59.84 µM | [12] |

| Pyrazolo[4,3-c]pyridine 41 | MCF7 (Breast) | 1.937 µg/mL | [12] |

| Pyrazolo[4,3-c]pyridine 41 | HepG2 (Liver) | 3.695 µg/mL | [12] |

| Pyrazolo[4,3-c]pyridine 42 | HCT116 (Colon) | 2.914 µg/mL | [12] |

| 2-bromo-substituted pyrazole derivative 26 | PC3 (Prostate) | More potent than other halogen-substituted derivatives | [13] |

| 2-bromo-substituted pyrazole derivative 26 | DU145 (Prostate) | More potent than other halogen-substituted derivatives | [13] |

Signaling Pathways in Cancer

The anticancer activity of pyrazole derivatives often involves the modulation of key signaling pathways that are dysregulated in cancer. One such pathway is the PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, and survival.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by pyrazole derivatives.

Antimicrobial Activity

The this compound scaffold has also been a foundation for the development of potent antimicrobial agents. These compounds have shown activity against a variety of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[11][14] The mechanism of action for their antimicrobial effects can vary, but some derivatives are known to interfere with essential cellular processes in microorganisms.

The following table summarizes the antimicrobial activity of several this compound derivatives.

| Compound/Derivative | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |

| Bis(imino)pyridine Schiff base 2a | Staphylococcus aureus | 3.125 µg/ml (MIC) | [11] |

| Bis(imino)pyridine Schiff base 2d | Staphylococcus aureus | 3.125 µg/ml (MIC) | [11] |

| Bis(imino)benzene compound 3c | Pseudomonas aeruginosa | 6.25 µg/ml (MIC) | [11] |

| Bis(imino)benzene compound 3e | Pseudomonas aeruginosa | 6.25 µg/ml (MIC) | [11] |

| Pyrano[2,3-c] pyrazole 5c | Klebsiella pneumoniae | 6.25 - 50 mg/mL (MIC) | [15] |

| 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine 5d | Staphylococcus aureus | 37.9–113.8 μM (MIC) | [16] |

| 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine 5g | Trichophyton viride | More active than bifonazole (B1667052) and ketoconazole | [16] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of many diseases.[17] Pyrazole derivatives have a long history as anti-inflammatory agents, with some, like celecoxib, being widely used in clinical practice.[2] The this compound scaffold has been utilized to create novel anti-inflammatory compounds that often act by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[18][19]

The anti-inflammatory effects are often mediated by the inhibition of pro-inflammatory signaling pathways like the NF-κB pathway.[17]

| Compound/Derivative | Assay | Activity | Reference |

| 1,3,4,5-tetrasubstituted pyrazole 117a | In vitro anti-inflammatory | 93.80% inhibition | [8] |

| 5-Aminopyrazole 35a | In vitro COX-2 inhibition | IC50 = 0.55 mM | [3] |

| 5-Aminopyrazole 35b | In vitro COX-2 inhibition | IC50 = 0.61 mM | [3] |

| 5-Aminopyrazole 35a | Carrageenan-induced rat paw oedema | 91.11% oedema inhibition | [3] |

| Pyrazolo[1,5-a]quinazoline 13i | NF-κB/AP-1 reporter activity | IC50 < 50 µM | [20] |

| Pyrazolo[1,5-a]quinazoline 16 | NF-κB/AP-1 reporter activity | IC50 < 50 µM | [20] |

Inflammatory Signaling Pathway

The anti-inflammatory action of many compounds, including pyrazole derivatives, involves the inhibition of the NF-κB signaling pathway, which plays a central role in the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by pyrazole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 3-Methyl-5-pyrazolone Derivatives

A common starting point for many biologically active pyrazole derivatives is the synthesis of a pyrazolone (B3327878) core.[21]

-

Preparation of 3-Methyl-5-pyrazolone: Ethyl acetoacetate (B1235776) is treated with hydrazine (B178648) hydrate (B1144303) in absolute ethanol (B145695) and refluxed.[21]

-

Formation of Benzylidene Derivatives: The synthesized 3-methyl-5-pyrazolone is then reacted with various aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde) to form benzylidene derivatives.[21]

-

Formation of Fused Pyrazole Ring Systems: These substituted pyrazoles are subsequently treated with hydrazine or phenylhydrazine (B124118) to yield fused pyrazole ring systems.

-

Purification: The final compounds are purified by recrystallization.

-

Characterization: The structures of the synthesized compounds are confirmed using spectroscopic techniques such as IR, 1H NMR, and Mass spectroscopy.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[9]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and incubated for a specified period (e.g., 48 or 72 hours).[6]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

General Experimental Workflow

The development of novel therapeutic agents based on the this compound scaffold typically follows a structured workflow from synthesis to biological evaluation.

Caption: A general workflow for the synthesis and biological evaluation of novel compounds.

Conclusion

The this compound scaffold continues to be a highly valuable framework in the field of drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties and the development of novel therapeutic agents with improved efficacy and safety profiles. Future research in this area will likely focus on elucidating the precise mechanisms of action of these compounds and optimizing their structures to enhance their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 31230-17-8 | Benchchem [benchchem.com]

- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [mdpi.com]

- 10. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 13. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]

- 21. researchgate.net [researchgate.net]

3-Amino-5-methylpyrazole: A Versatile Precursor for the Synthesis of Fused Pyrazoles in Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fused heterocyclic compounds are cornerstones in medicinal chemistry, with the pyrazole (B372694) scaffold being a particularly privileged structure due to its wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1] Among the various pyrazole-based synthons, 3-amino-5-methylpyrazole (B16524) stands out as a highly versatile and reactive building block for the construction of diverse fused pyrazole systems.[2][3] Its unique structure, featuring an endocyclic secondary amine and an exocyclic primary amino group, allows it to react as a bidentate nucleophile with various 1,3-bielectrophilic compounds, leading to the efficient synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and other significant heterocyclic cores.[4] This guide provides a detailed overview of the synthetic utility of this compound, focusing on key reaction pathways, experimental protocols, and quantitative data to support researchers in the field of drug discovery and organic synthesis.

Core Synthesis Pathways

This compound serves as a key precursor for two major classes of fused heterocycles: Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines. The regioselectivity of the cyclization reaction is a critical aspect of the synthesis, often influenced by the reaction conditions and the nature of the electrophilic partner.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are synthesized typically through the condensation of this compound with a 1,3-dicarbonyl compound or its equivalent.[5] The reaction proceeds via initial nucleophilic attack from the exocyclic amino group onto one of the carbonyls, followed by intramolecular cyclization involving the endocyclic nitrogen and the second carbonyl group, and subsequent dehydration. Multicomponent reactions have also been developed to streamline this process, offering high efficiency and atom economy.[6]

Caption: General reaction scheme for Pyrazolo[1,5-a]pyrimidine synthesis.

A notable example is the multicomponent reaction involving this compound, an aldehyde, and acetylacetone (B45752).[6] This approach allows for the synthesis of complex bis(pyrazolo[1,5-a]pyrimidinyl) derivatives in a single step, often using water as a green solvent.

| Precursors | Reaction Conditions | Product Type | Yield (%) | Reference |

| 5-Amino-3-methylpyrazole, Diethyl malonate | Sodium ethanolate, reflux, 24 h | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775) | 89 | [7] |

| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215), Morpholine (B109124) | K₂CO₃, Acetone, RT, 1.5 h | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | 94 | [7] |

| This compound, Aldehyde, Acetylacetone | Water, reflux, 30 min | bis(Pyrazolo[1,5-a]pyrimidin-6-yl)methane | 83-85 | [6] |

| This compound, Aldehyde, Acetylacetone | Water, Microwave, 100 °C, 100 min | bis(Pyrazolo[1,5-a]pyrimidin-6-yl)methane | 85-88 | [6] |

| This compound, Aldehyde, Acetylacetone | Water, Ultrasound, RT, 25-30 min | bis(Pyrazolo[1,5-a]pyrimidin-6-yl)methane | 89-91 | [6] |

| 5-Amino pyrazole derivatives, 2-(Arylidene)malononitrile | Reflux | 5-Aryl-pyrazolo[1,5-a]pyrimidines | 73-80 | [1] |

Synthesis of Pyrazolo[3,4-b]pyridines

The synthesis of the isomeric Pyrazolo[3,4-b]pyridine core involves the formation of a pyridine (B92270) ring fused to the pyrazole. A common strategy is the reaction of a 5-aminopyrazole with α,β-unsaturated ketones.[8] The proposed mechanism involves a Michael addition of the C4 of the pyrazole ring to the unsaturated system, followed by cyclization of the amino group onto the carbonyl, dehydration, and subsequent oxidation to furnish the aromatic pyridine ring.

Caption: General reaction scheme for Pyrazolo[3,4-b]pyridine synthesis.

The use of catalysts such as Zirconium tetrachloride (ZrCl₄) can facilitate this cyclization.[8] Multicomponent reactions involving an aminopyrazole, an aldehyde, and a β-diketone under microwave irradiation have also been reported as an efficient one-pot method.[9]

| Precursors | Reaction Conditions | Product Type | Yield (%) | Reference |

| 5-Amino-1-phenyl-pyrazole, α,β-Unsaturated ketones | ZrCl₄, DMF/EtOH, 95 °C, 16 h | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | 13-28 | [8] |

| 3-Methyl-1-phenyl-1H-pyrazolo-5-amine, Paraformaldehyde, β-Diketones | InCl₃, Microwave, Aqueous media | Carbonyl-pyrazolo[3,4-b]pyridines | Good to Excellent | [9] |

Experimental Protocols

Protocol 1: Multicomponent Synthesis of bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanes (Conventional Heating)[7]

-

A solution of this compound (2.4 mmol), paraformaldehyde or acetaldehyde (B116499) (1.2-1.3 mmol), and acetylacetone (2.4 mmol) is prepared in water (5 mL).

-

The mixture is heated under reflux for 30 minutes. During the reaction, a crystalline product begins to precipitate.

-

After cooling, the precipitate is filtered off.

-

The collected solid is washed with water and air-dried to yield the final product.

Similar protocols using microwave activation (100 °C for 100 minutes) or ultrasound activation (room temperature for 25-30 minutes) have also been successfully employed.[6]

Protocol 2: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines[9]

-

To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) is added at 25 °C.

-

The reaction mixture is degassed, and ZrCl₄ (35 mg, 0.15 mmol) is added.

-

The mixture is stirred vigorously at 95 °C for 16 hours.

-

Upon completion, the mixture is concentrated in vacuo.

-

Water and CHCl₃ are added for extraction. The aqueous phase is separated and washed twice more with CHCl₃.

-

The combined organic phases are dried, concentrated, and the residue is purified by column chromatography to afford the target compound.

Protocol 3: Multi-step Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine Derivatives[8]

-

Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1)

-

5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of sodium ethanolate.

-

The reaction mixture is refluxed for 24 hours to yield the diol product (89% yield).

-

-

Step 2: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2)

-

The diol (1) is subjected to a chlorination reaction using phosphorus oxychloride (POCl₃).

-

The reaction yields the dichloro derivative (61% yield).

-

-

Step 3: Synthesis of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (3)

-

The dichloro compound (2) undergoes a selective nucleophilic substitution with morpholine in the presence of potassium carbonate at room temperature.

-

The reaction is selective for the more reactive chlorine atom at position 7, yielding the final intermediate (94% yield) for further functionalization.

-

Logical Workflow for Fused Pyrazole Synthesis

The strategic selection of reactants and conditions dictates the final fused heterocyclic system. The workflow illustrates the divergent synthetic possibilities starting from the common precursor.

Caption: Divergent synthesis pathways from this compound.

Applications in Drug Development

Fused pyrazole derivatives synthesized from this compound and its analogs exhibit a wide array of biological activities, making them attractive scaffolds for drug development.[1]

-

Anticancer Activity: Certain aryl azo imidazo[1,2-b]pyrazole derivatives have shown potent anticancer properties against MCF-7 breast cancer cells, with IC₅₀ values more potent than the standard drug doxorubicin.[1]

-

Enzyme Inhibition: Pyrazolo[1,5-a]pyrimidines have been developed as potent and selective inhibitors of Pim-1 kinase, a target in oncology.[10] Additionally, pyrazolo[3,4-b]pyridines have been investigated as inhibitors for DYRK1A and 1B kinases.[11]

-

Antimicrobial Agents: Novel pyrazolo[1,5-a]pyrimidine products have been synthesized and screened for in vitro antimicrobial activities against various bacteria and fungi, including Bacillus subtilis and Candida albicans.[1]

-

Neurodegenerative Disease Probes: Pyrazolo[3,4-b]pyridine derivatives have demonstrated high and selective binding to β-amyloid plaques in brain tissue from Alzheimer's disease patients, showing their potential as diagnostic probes.[8]

Biological Activity Data

| Compound Class | Biological Target / Activity | Metric | Value | Reference |

| Aryl azo imidazo[1,2-b]pyrazoles | Anticancer (MCF-7 cells) | IC₅₀ | 6.1 ± 0.4 µM | [1] |

| Pyrazolo[3,4-b]pyridines | DYRK1B Kinase Inhibition | IC₅₀ | 3-287 nM | [11] |

| Pyrazolo[1,5-a]pyrimidines | Anticancer (A-549 cells) | IC₅₀ | 7.19 ± 0.34 µM | [12] |

Conclusion

This compound is an invaluable and versatile precursor in heterocyclic chemistry. Its reactivity enables the straightforward and efficient synthesis of medicinally important fused pyrazole systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. The development of multicomponent and microwave-assisted reactions further enhances its utility, aligning with the principles of green chemistry. The significant biological activities exhibited by the resulting fused heterocycles underscore the importance of this building block in modern drug discovery and development programs.

References